molecular formula C8H14N2S B2567320 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine CAS No. 642081-25-2

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine

Cat. No. B2567320
CAS RN: 642081-25-2
M. Wt: 170.27
InChI Key: NKWDCUDTXYWPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, also known as Adrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are known to promote wakefulness, alertness, and cognitive enhancement. Adrafinil is a prodrug that is metabolized in the liver to produce Modafinil, a well-known cognitive enhancer. Adrafinil is widely used in scientific research for its potential therapeutic benefits and its mechanism of action.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine and its derivatives have been extensively studied in QSAR assays, particularly focusing on their H1-antihistamine activity. The studies involved thin-layer chromatography (TLC) and regression analysis to understand the relationships between chromatographic and biological activity data. These analyses provided insights into the interaction of these compounds with biochromatographic models, suggesting their potential in predicting the pharmacological activity of new drug candidates, especially in the context of antihistamine activities (Brzezińska, Kośka, & Walczyński, 2003).

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors are crucial in researching diseases like Alzheimer's, as they can potentially prevent the breakdown of acetylcholine, a neurotransmitter important for learning and memory. The studies involved synthesis, structural characterization, and bioactivity assays, indicating that these compounds have significant inhibitory activity and negligible cytotoxicity, making them promising candidates for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).

Antimicrobial and Antifungal Activity

Several derivatives of this compound have been synthesized and characterized for their potential antimicrobial and antifungal activities. These compounds have demonstrated significant biological activities in vitro, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains. This highlights their potential in treating various infections and diseases (Zablotskaya et al., 2013).

Anticancer Activities

This compound derivatives have also been explored for their anticancer properties. Studies involving microwave-assisted synthesis and biological evaluation have shown that certain derivatives exhibit promising antitumor activities, particularly against breast cancer cells. These findings are significant for the development of new anticancer therapies (Mahmoud et al., 2021).

properties

IUPAC Name

2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDCUDTXYWPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.